molecular formula C3H8ClO3P B179662 3-chloropropylphosphonic Acid CAS No. 13317-09-4

3-chloropropylphosphonic Acid

Cat. No.: B179662
CAS No.: 13317-09-4
M. Wt: 158.52 g/mol
InChI Key: SUAATVSKKHVVJP-UHFFFAOYSA-N
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Description

3-Chloropropylphosphonic acid is an organophosphorus compound characterized by the presence of a chloropropyl group attached to a phosphonic acid moiety. Its molecular formula is C3H8ClO3P, and it has a molecular weight of 158.52 g/mol .

Preparation Methods

3-Chloropropylphosphonic acid can be synthesized through several methods. One common synthetic route involves the Michaelis-Arbuzov reaction, where 1-bromo-3-chloropropane reacts with triethylphosphite to form diethyl-3-chloropropylphosphonate. This intermediate is then hydrolyzed under acidic conditions to yield this compound . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-Chloropropylphosphonic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Chloropropylphosphonic acid can be compared with other similar organophosphorus compounds, such as:

    3-Bromopropylphosphonic Acid: Similar in structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

    3-Hydroxypropylphosphonic Acid: Contains a hydroxyl group instead of a halogen, which may influence its solubility and reactivity.

    3-Methylpropylphosphonic Acid: Features a methyl group, affecting its steric properties and chemical behavior.

The uniqueness of this compound lies in its chloropropyl group, which provides specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-chloropropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAATVSKKHVVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448317
Record name Phosphonic acid, (3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13317-09-4
Record name Phosphonic acid, (3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?

A1: this compound, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of this compound. This leads to the substitution of the chlorine atom in the this compound by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.

Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?

A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.

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